4-(4-Aminophenyl)quinolin-2(1H)-one
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Overview
Description
4-(4-Aminophenyl)quinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and 2-chloroquinoline.
Nucleophilic Substitution: The reaction between 4-nitroaniline and 2-chloroquinoline is carried out under nucleophilic substitution conditions. This step involves the replacement of the chlorine atom in 2-chloroquinoline with the amino group from 4-nitroaniline.
Reduction: The resulting intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can further modify the amino group, leading to different substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-(4-Aminophenyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)quinolin-2(1H)-one: This compound is similar but contains a nitro group instead of an amino group.
4-(4-Methylphenyl)quinolin-2(1H)-one: This derivative has a methyl group in place of the amino group.
Uniqueness
4-(4-Aminophenyl)quinolin-2(1H)-one is unique due to its amino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
CAS No. |
144039-27-0 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(4-aminophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-9H,16H2,(H,17,18) |
InChI Key |
PKYHARJQPRKUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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